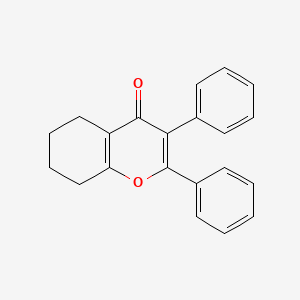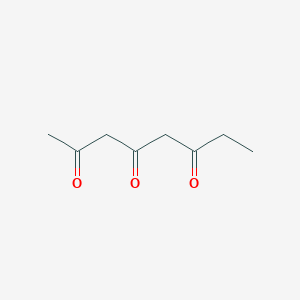![molecular formula C21H24NO5P B14592431 Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate CAS No. 61416-73-7](/img/structure/B14592431.png)
Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate is a chemical compound with a complex structure that includes an ester functional group, a cyclopentylidene moiety, and a diphenoxyphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate typically involves multiple steps, starting with the preparation of the cyclopentylidene intermediate. This intermediate is then reacted with diphenoxyphosphoryl chloride in the presence of a base to form the diphenoxyphosphoryl derivative. Finally, the esterification reaction with ethyl acetate completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The diphenoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate involves its interaction with specific molecular targets. The diphenoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Cyclopentylidene derivatives: Compounds with similar cyclopentylidene moieties used in various chemical applications.
Diphenoxyphosphoryl compounds: Molecules containing the diphenoxyphosphoryl group with diverse chemical and biological properties.
Eigenschaften
CAS-Nummer |
61416-73-7 |
|---|---|
Molekularformel |
C21H24NO5P |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
ethyl 2-cyclopentylidene-2-(diphenoxyphosphorylamino)acetate |
InChI |
InChI=1S/C21H24NO5P/c1-2-25-21(23)20(17-11-9-10-12-17)22-28(24,26-18-13-5-3-6-14-18)27-19-15-7-4-8-16-19/h3-8,13-16H,2,9-12H2,1H3,(H,22,24) |
InChI-Schlüssel |
XXGSRNVMVNZIGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCC1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


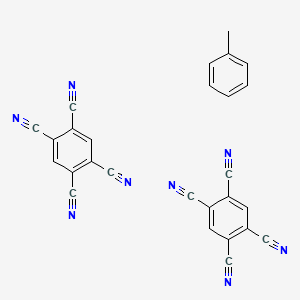
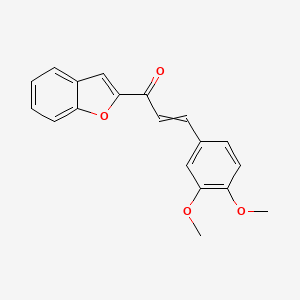
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)


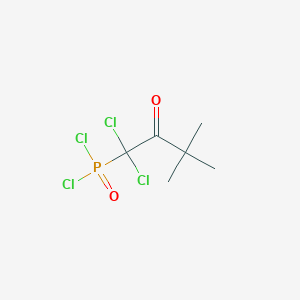
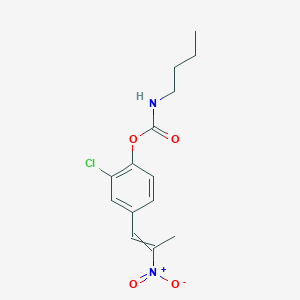
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
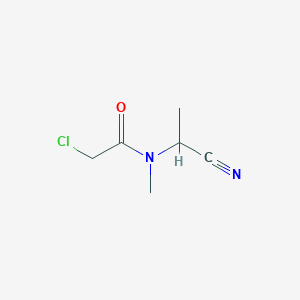
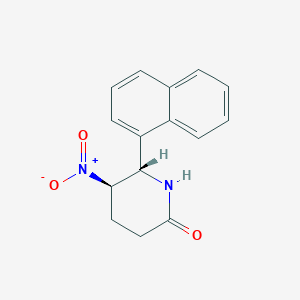
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
